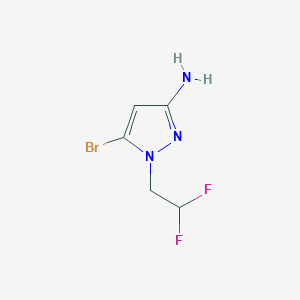5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15770019
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6BrF2N3 |
|---|---|
| Molecular Weight | 226.02 g/mol |
| IUPAC Name | 5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10) |
| Standard InChI Key | OXJNBEOIGYRHBY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1N)CC(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The molecular formula is C₅H₆BrF₂N₃, with a molecular weight of 226.02 g/mol . Key structural elements include:
-
A bromine atom at position 5 of the pyrazole ring
-
A 2,2-difluoroethyl substituent at position 1
-
An amine group at position 3
The canonical SMILES representation is C1=C(C(=NN1CC(F)F)N)Br, while the InChIKey IAGSVTWZLHIZRX-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆BrF₂N₃ | |
| Molecular Weight | 226.02 g/mol | |
| CAS Registry Number | 1006462-46-9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| XLogP3 | 1.9 (Predicted) |
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no published procedures specifically describe the synthesis of the 5-bromo isomer, analogous compounds suggest a multi-step approach:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions .
-
Difluoroethylation: Introduction of the 2,2-difluoroethyl group using reagents like 2-bromo-1,1-difluoroethane under basic conditions.
-
Bromination: Electrophilic aromatic substitution at position 5 using brominating agents (NBS or Br₂ in controlled conditions) .
Critical challenges include:
-
Regioselective control during bromination to favor the 5-position
-
Stability of the amine group under strong electrophilic conditions
Research Applications and Future Directions
Medicinal Chemistry Development
This compound serves as a versatile building block for:
-
Antiviral prodrug development (particularly RNA viruses)
-
Cancer immunotherapy agents targeting nucleotide metabolism
-
Autoimmune disease therapeutics with improved safety profiles
Recent advances in cryo-EM and fragment-based drug design enable precise optimization of pyrazole-based DHODH inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume